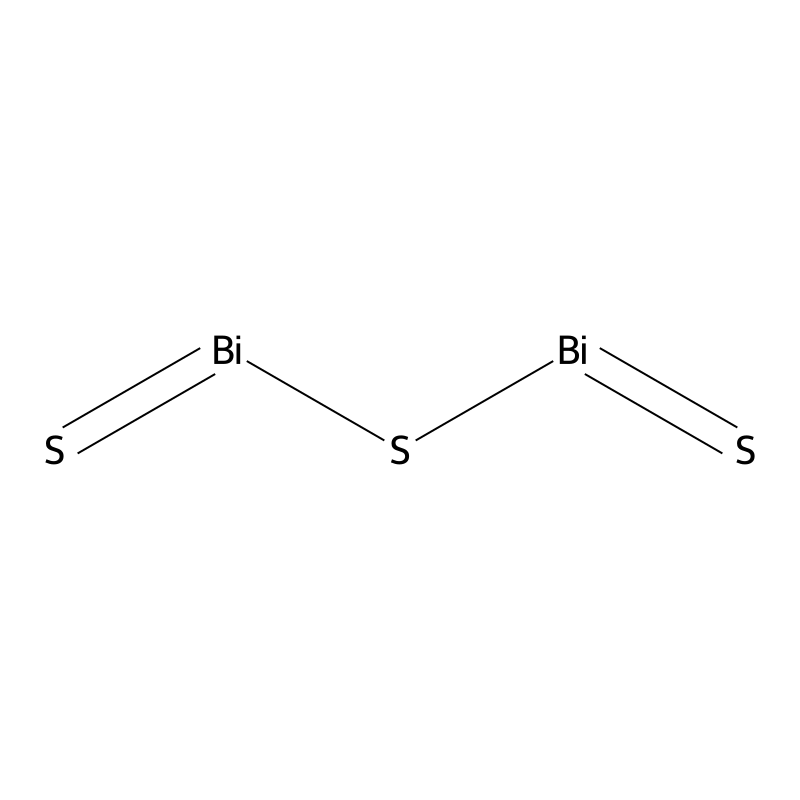

Bismuth sulfide (Bi2S3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Optoelectronic Applications

- Photodetectors: Bi2S3's high absorption coefficient in the near-infrared region makes it suitable for photodetectors, which convert light into electrical signals. Studies have shown its potential in developing high-performance and flexible photodetectors [].

- Photocatalysis: Bi2S3 exhibits photocatalytic activity, meaning it can use light to trigger chemical reactions. This property has applications in water purification, hydrogen production, and degradation of organic pollutants [].

Energy Applications

- Thermoelectrics: Bi2S3 shows promise in thermoelectric materials, which can convert heat into electricity. Its favorable band gap and high electrical conductivity make it a potential candidate for waste heat recovery and efficient energy conversion [].

- Supercapacitors: Bi2S3's unique layered structure allows for efficient charge storage, making it potentially valuable for supercapacitors, which store electrical energy. Research is ongoing to improve its performance and explore its potential in energy storage applications [].

Biomedical Applications

- Drug delivery: Bi2S3 nanoparticles are being explored as potential drug delivery systems due to their biocompatibility and ability to enhance drug solubility and bioavailability [].

- Antibacterial properties: Studies suggest that Bi2S3 nanoparticles exhibit antibacterial activity against various bacterial strains, making them potential candidates for developing novel antibacterial agents or coatings [].

Bismuth sulfide, with the chemical formula Bismuth(III) sulfide (Bi₂S₃), is a compound formed from the elements bismuth and sulfur. It naturally occurs as the mineral bismuthinite and is characterized by its dark grey to black color and metallic luster. Bismuth sulfide is notable for its unique crystal structure, which is isostructural with antimony(III) sulfide, featuring bismuth atoms in two distinct environments with seven-coordinate geometry .

This compound has a melting point of approximately 775 °C and a density of 6.78 g/cm³, making it relatively stable under various conditions. Bismuth sulfide exhibits interesting optical and electronic properties, which have garnered attention for various applications in technology and medicine .

The mechanism of action of Bi2S3 depends on the specific application. Here are two potential areas of interest:

Photocatalysis

Bi2S3 can act as a photocatalyst, absorbing light and generating electron-hole pairs that can drive chemical reactions. The specific mechanism involves the transfer of excited electrons to adsorbed molecules on the Bi2S3 surface, promoting their degradation or transformation [].

Thermoelectrics

Bi2S3 exhibits interesting thermoelectric properties, meaning it can convert heat into electricity and vice versa. The mechanism behind this phenomenon is complex and involves the interplay of electrical conductivity, thermal conductivity, and the Seebeck coefficient [].

- Formation Reaction: Bismuth sulfide can be synthesized by reacting bismuth(III) salts with hydrogen sulfide:

- Decomposition Reaction: Under certain conditions, bismuth sulfide can decompose into elemental bismuth and sulfur:

- Reaction with Acids: When treated with strong acids, bismuth sulfide can release hydrogen sulfide gas, which is characterized by its pungent odor

Bismuth sulfide exhibits low toxicity compared to other heavy metals, making it an attractive candidate for various biomedical applications. In the human body, it can form as a result of reactions involving bismuth-containing medications like bismuth subsalicylate. This interaction may lead to temporary discoloration of the tongue or feces due to the formation of bismuth sulfide in the gastrointestinal tract .

Research has also indicated potential antibacterial properties of bismuth compounds, including bismuth sulfide, which could be leveraged in medical treatments or as antimicrobial agents .

Bismuth sulfide can be synthesized through several methods:

- Hydrothermal Synthesis: This method involves the reaction of bismuth salts with hydrogen sulfide in aqueous solutions under controlled temperature and pressure conditions.

- Solid-State Reaction: Elemental bismuth and sulfur can be reacted in evacuated silica tubes at high temperatures (approximately 500 °C) for extended periods (up to 96 hours) to produce pure bismuth sulfide .

- Solvothermal Methods: These involve using solvents at high temperatures to facilitate the reaction between precursors, allowing for better control over particle size and morphology .

Bismuth sulfide has a wide range of applications across various fields:

- Electronics: Due to its semiconducting properties, it is used in photovoltaic cells and photodetectors.

- Optical Devices: Its unique optical characteristics make it suitable for use in optical sensors and imaging systems.

- Pharmaceuticals: As noted earlier, it plays a role in gastrointestinal treatments due to its formation from certain medications.

- Lubricants: Bismuth trisulfide (a related compound) is utilized as a solid lubricant in brake pads due to its thermal stability and antiwear properties .

Studies on the interactions of bismuth sulfide with other compounds have shown that it can form composites with other materials to enhance photocatalytic activity. For example, coupling bismuth sulfide with other semiconductors has been explored to improve efficiency in photocatalytic degradation processes .

Additionally, research indicates that bismuth sulfide can interact favorably with certain organic molecules, enhancing their degradation under light irradiation, which is valuable for environmental applications.

Bismuth sulfide shares similarities with several other compounds, particularly those containing sulfur and similar metal ions. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Antimony(III) Sulfide | Sb₂S₃ | Isostructural with bismuth sulfide; used in electronics |

| Lead(II) Sulfide | PbS | Semiconducting properties; used in infrared detectors |

| Cadmium Sulfide | CdS | Notable for its photoconductivity; used in solar cells |

| Zinc Sulfide | ZnS | Used as a phosphor; exhibits luminescent properties |

Bismuth sulfide's uniqueness lies in its low toxicity compared to lead or cadmium compounds while maintaining useful electronic properties. Its ability to form stable nanostructures further enhances its applicability in advanced materials science .

Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal methods are widely employed for synthesizing Bi₂S₃ nanostructures due to their ability to control crystallinity and morphology.

Solvothermal Synthesis

In solvothermal processes, precursors such as bismuth particles or bismuth complexes react with sulfur sources (e.g., Na₂S₂O₃, thiourea) in organic solvents (e.g., ethanol, DMF) under elevated temperatures. Key examples include:

- Single-crystal nanorods: Synthesized using Bi particles and Na₂S₂O₃ in ethanol at 120–180°C, yielding rods with diameters of 50–60 nm and lengths of 1–2 μm.

- Hierarchical architectures: Microspheres and nanotubes formed via controlled nucleation and growth in ethanol or DMF, enhancing light absorption and charge transport.

Hydrothermal Synthesis

Hydrothermal methods leverage aqueous solutions for scalable production. Notable approaches include:

- Single-source precursors: Bi[S₂P(OC₄H₉)₂]₃ decomposes in water to form uniform nanorods (200 nm length, 50 nm diameter) with orthorhombic phases.

- Green synthesis: H₂WO₄ aqueous solutions enable tunable morphologies (nanorods, nanotubes) by modulating Bi³⁺/S²⁻ ratios, achieving high surface areas and red-shifted absorption edges.

Table 1: Comparative Analysis of Solvothermal vs. Hydrothermal Methods

| Parameter | Solvothermal | Hydrothermal |

|---|---|---|

| Solvent | Organic (ethanol, DMF) | Aqueous (H₂O, H₂WO₄ solutions) |

| Morphology Control | High (nanorods, microspheres) | Moderate (nanorods, nanotubes) |

| Crystallinity | High (single-crystal) | Moderate (polycrystalline) |

| Scalability | Low (small batches) | High (large-scale) |

| Environmental Impact | Moderate (organic waste) | Low (aqueous systems) |

Pulse-Plating and Template-Assisted Methods

Alternative routes address limitations in traditional methods, such as poor interfacial adhesion or low surface area.

Pulse-Plating

A novel pulse-plating method deposits nano-bismuth on FTO substrates, followed by oxidation and sulfidation. This technique yields Bi₂S₃ thin films with:

- High photocurrent density: ~25 mA/cm² under 100 mW/cm² illumination, attributed to efficient charge separation.

- Adaptable bandgap: Tuned via oxidation temperatures (300–500°C), enabling tailored optical properties.

Template-Assisted Synthesis

Surfactants (e.g., Triton-X 100) or metal-organic frameworks (MOFs) guide morphological development:

- Nanotubes: Low-temperature micelle templates produce Bi₂S₃ nanotubes with enhanced surface area.

- Hollow microtubes: Bi-based MOFs act as sacrificial templates, yielding rod-stacked microtubes for supercapacitors (532 C/g at 1 A/g).

Morphological Control Strategies

Nanostructure Design

Bi₂S₃’s performance hinges on nanostructuring to optimize surface area and charge transport:

- Nanorods: Preferred for photocatalysis due to 1D charge pathways, achieving 94% methyl blue degradation efficiency with Sn doping.

- Microtubes: Enhance electrochemical performance in supercapacitors via hierarchical porosity (54.3 m²/g).

- Urchin-like nanostructures: Rich sulfur vacancies boost NO₂ sensing response (21.7-fold improvement over pristine Bi₂S₃).

Table 2: Morphology-Application Correlations

| Morphology | Application | Key Performance Metric | Source |

|---|---|---|---|

| Nanorods | Photocatalysis | 94% MB degradation (150 min) | |

| Microtubes | Supercapacitors | 532 C/g at 1 A/g | |

| Urchin-like | Gas sensing | 3 ppb NO₂ detection limit |

Surface Engineering Techniques

Surface modifications enhance stability and functionality:

- Doping: Sn substitution in Bi₂S₃ microspheres improves charge separation, reducing electron-hole recombination.

- Sulfur vacancies: Hydrothermal synthesis with H₂WO₄ creates S-deficient lattices, lowering bandgap and enhancing photoelectrochemical response.

- Carbon coating: Bi₂S₃@C composites stabilize cycling performance in lithium-ion batteries, achieving 3× higher thermoelectric ZT values.

Methodological Reviews and Comparative Analysis

Emerging strategies combine multiple approaches for synergistic effects:

- S-scheme heterojunctions: Bi/Bi₂S₃/Bi₂WO₆ composites leverage Schottky junctions and SPR effects, achieving 1.3× higher OTC degradation rates than pure Bi₂WO₆.

- Phase conversion: Bi₂O₃ → Bi₂S₃ via sulfur ion-exchange yields network-type nanostructures with improved HER/OER activity (112–370 mV overpotential).

Table 3: Advanced Hybrid Architectures

n-n Type Heterojunctions (Bi₂S₃/Bi₂O₂CO₃, Bi₂S₃/SnS₂)

n-n type heterojunctions leverage matched band structures to enhance charge separation and catalytic activity. The Bi₂S₃/Bi₂O₂CO₃ system forms a direct Z-scheme heterojunction, where the conduction band of Bi₂S₃ (−1.3 eV vs. NHE) aligns with the valence band of Bi₂O₂CO₃ (+2.8 eV vs. NHE), enabling efficient electron-hole pair separation [1]. This configuration facilitates the degradation of naphthalene (92% removal in 120 minutes) and photoreduction of Cr(VI) (98% efficiency in 40 minutes) [1] [4]. The heterojunction’s 1D/2D morphology increases interfacial contact, while oxygen vacancies in Bi₂O₂CO₃ act as electron traps, prolonging carrier lifetimes [1].

The Bi₂S₃/SnS₂ 3D/2D heterostructure combines Bi₂S₃ urchins with SnS₂ nanosheets, creating a type-II band alignment (Bi₂S₃: Eg = 1.3 eV; SnS₂: Eg = 2.2 eV) [2]. Density functional theory (DFT) calculations confirm a 0.7 eV built-in electric field at the interface, directing electrons toward SnS₂ and holes toward Bi₂S₃ [2]. This system achieves 99% rhodamine B degradation under visible light, outperforming individual components by 3.2× due to its 128 m²/g surface area and reduced charge-transfer resistance (Rct = 18 Ω) [2].

Table 1: Photocatalytic Performance of Bi₂S₃-Based n-n Heterojunctions

| Heterojunction | Target Pollutant | Efficiency (%) | Time (min) | Surface Area (m²/g) |

|---|---|---|---|---|

| Bi₂S₃/Bi₂O₂CO₃ [1] | Cr(VI) | 98 | 40 | 45 |

| Bi₂S₃/SnS₂ [2] | Rhodamine B | 99 | 90 | 128 |

| Bi₂S₃/Bi₂MoO₆ [1] | Cr(VI) | 95 | 60 | 68 |

Metal-Organic Framework-Derived Architectures

Bi-MOF templates enable the synthesis of porous Bi₂S₃ architectures with controlled morphologies. Calcination of Bi-MOF-76 at 400°C produces Bi₂O₃/Bi₂S₃ nanoflowers, where sulfurization introduces mesopores (3–10 nm) and increases the active site density by 4× compared to solvothermal Bi₂S₃ [4]. The hierarchical structure achieves 99.79% Cr(VI) reduction in 30 minutes under visible light, attributed to improved charge separation (PL intensity reduced by 78%) and a 2.1 eV bandgap [4].

In energy storage, MOF-derived Bi₂S₃/C hybrid nanofibers exhibit a reversible capacity of 620 mAh/g at 0.2 A/g, retaining 89% capacity after 200 cycles [3]. The carbon matrix (20 wt%) mitigates volume expansion during lithiation, while 1D nanofibers facilitate ion diffusion (D Li+ = 1.2×10⁻¹² cm²/s) [3].

Bi₂S₃/CeO₂ and Bi₂S₃@Ce6-CeO₂ Nanocomposites

The Bi₂S₃/CeO₂ nanocomposite combines CeO₂’s oxygen storage capacity with Bi₂S₃’s visible-light absorption. Rod-shaped Bi₂S₃ (50 nm diameter) decorated with CeO₂ nanoparticles (5–8 nm) exhibits a type-II heterojunction, shifting the CeO₂ valence band from +2.7 eV to +2.3 eV [5]. This system converts CO₂ to CH₃OH (112 μmol/g) and CH₄ (68 μmol/g) under visible light, a 2.8× improvement over pure CeO₂ [5]. The Ce³⁺/Ce⁴⁺ redox cycle enhances charge separation, while sulfhydryl groups on Bi₂S₃ stabilize CO₂ intermediates [5].

Bifunctional Gas Sensing Platforms

Bi₂S₃/SnS₂ heterostructures enable light-modulated gas sensing, detecting 500 ppb NO₂ (response = 14.0 Rg/Ra) under 420 nm illumination and 500 ppb H₂S (response = 12.3 Ra/Rg) in darkness [6]. UV irradiation generates electron-hole pairs, neutralizing NO₂⁻ adsorbates via hole transfer and reducing recovery time to 25 s [6]. For H₂S, oxygen adsorbates (O₂⁻) react with H₂S to form SO₄²⁻, modulated by the heterojunction’s 0.5 eV Schottky barrier [6].

The Bi₂S₃/V₂CT MXene Schottky junction achieves 190% response to 20 ppm NO₂ at 25°C, with UV-assisted recovery (103 s) [7]. V₂CT’s work function (4.1 eV) creates a 0.3 eV barrier, directing electrons to Bi₂S₃ and increasing adsorption sites for NO₂ [7].

Table 2: Gas-Sensing Performance of Bi₂S₃ Heterostructures

| Material | Target Gas | Response | LOD (ppb) | Recovery Time (s) | Mechanism |

|---|---|---|---|---|---|

| Bi₂S₃/SnS₂ [6] | NO₂ | 14.0 | 50 | 25 | Physisorption |

| Bi₂S₃/SnS₂ [6] | H₂S | 12.3 | 100 | 40 | Oxygen-mediated |

| Bi₂S₃/V₂CT MXene [7] | NO₂ | 190% | 10 | 103 | Schottky junction |

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 68 of 71 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant